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Compound of Interest

2-Chloroethyl 4-chlorophenyl!
Compound Name:
sulfone

Cat. No.: B095232

For the attention of researchers, scientists, and professionals in drug development, this guide
provides a comparative analysis of the X-ray crystallographic data of chlorinated phenyl
sulfones. As the crystallographic data for 2-Chloroethyl 4-chlorophenyl sulfone is not
publicly available, this document utilizes 4,4'-Dichlorodiphenyl sulfone as a primary example for
a detailed structural comparison with the non-chlorinated analogue, Diphenyl sulfone.

This substitution allows for an insightful examination of the effects of chloro-substituents on the
crystal packing and molecular conformation of this class of compounds. The data presented is
essential for understanding the structure-property relationships that are critical in the fields of
materials science and pharmaceutical development.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4,4'-Dichlorodiphenyl
sulfone and Diphenyl sulfone, offering a direct comparison of their solid-state structures.
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4,4'-Dichlorodiphenyl

Parameter Diphenyl sulfone
sulfone

Chemical Formula C12HsCl202S C12H1002S

Formula Weight 287.15 218.27

Crystal System Monoclinic Monoclinic

Space Group 12/a P2i/c

Unit Cell Dimensions a =20.204(10) A a=9.079(2) A

b = 5.009(10) A b =12.098(3) A

c =12.259(10) A c=9.516(2) A

o =90° o =90°

B =190.57° B = 102.58(3)°

y = 90° y =90°

Volume (A3) 1240.3 1017.9

Z 4 4

Density (calculated) 1.538 g/cm3 1.423 g/cm3

Experimental Protocol: Single-Crystal X-ray

Diffraction

The determination of the crystal structures detailed above follows a standardized experimental

workflow. The protocol outlined here is a representative procedure for the analysis of small

organic molecules.

1. Crystal Growth and Selection: High-quality single crystals of the compound of interest are

grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or

cooling of a saturated solution. A crystal with well-defined faces and dimensions typically in the

range of 0.1-0.3 mm is selected under a microscope and mounted on a goniometer head.
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2. Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low
temperature (commonly 100 K) using a cryostream of nitrogen gas to minimize thermal
vibrations. A monochromatic X-ray beam, typically from a copper (Cu Ka, A = 1.5418 A) or
molybdenum (Mo Ka, A = 0.7107 A) source, is directed at the crystal.[1] The crystal is rotated in
the X-ray beam, and the diffraction pattern, consisting of a series of spots called reflections, is
recorded by an area detector, such as a CCD or CMOS detector.[2] A complete dataset is
collected by rotating the crystal through a range of angles.

3. Data Processing: The collected diffraction images are processed to determine the unit cell
parameters and the intensities of the reflections. This step involves indexing the reflections,
integrating their intensities, and applying corrections for factors such as Lorentz and
polarization effects, and absorption.

4. Structure Solution and Refinement: The arrangement of atoms in the crystal is determined
from the processed data. For small molecules, direct methods are typically used to solve the
phase problem and generate an initial electron density map. This map is then interpreted to
build an initial molecular model. The model is subsequently refined against the experimental
data using least-squares methods to optimize the atomic positions, and thermal parameters.[3]
The final refined structure is validated using various crystallographic metrics.

Visualization of the Crystallographic Workflow

The process of determining a crystal structure via X-ray diffraction can be visualized as a
sequential workflow, from sample preparation to the final structural analysis.
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Compound Synthesis & Purification
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Figure 1. General Workflow for Single-Crystal X-ray Crystallography

Click to download full resolution via product page

Caption: General Workflow for Single-Crystal X-ray Crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4-chlorophenyl-sulfone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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